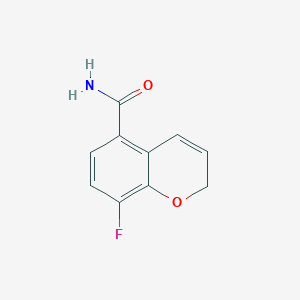

8-fluoro-2H-chromene-5-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

8-fluoro-2H-chromene-5-carboxamide |

InChI |

InChI=1S/C10H8FNO2/c11-8-4-3-7(10(12)13)6-2-1-5-14-9(6)8/h1-4H,5H2,(H2,12,13) |

InChI Key |

GBQMSMZHPKJARU-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C(C=CC(=C2O1)F)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Fluoro 2h Chromene 5 Carboxamide and Structural Analogues

Retrosynthetic Analysis of the 8-Fluoro-2H-Chromene-5-Carboxamide Skeleton

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering a strategic roadmap for its synthesis. The primary disconnection involves the amide bond, leading back to 8-fluoro-2H-chromene-5-carboxylic acid and ammonia (B1221849) or a suitable ammonia equivalent. This is a common and reliable transformation in organic synthesis. libretexts.org

Further disconnection of the 2H-chromene ring itself presents multiple possibilities. A key disconnection is the ether linkage of the pyran ring, which points towards a substituted phenol (B47542) and a three-carbon synthon. For instance, a salicylaldehyde (B1680747) derivative can be a precursor, with the pyran ring being formed through various cyclization strategies. The fluorine and carboxamide substituents on the aromatic ring can either be present on the starting materials or introduced at a later stage of the synthesis.

Catalytic and Non-Catalytic Approaches to 2H-Chromene Ring System Construction

The construction of the 2H-chromene scaffold is a pivotal step in the synthesis of this compound and its analogues. nih.gov A variety of catalytic and non-catalytic methods have been developed for this purpose, each with its own advantages and limitations. msu.edursc.org

Multicomponent Reaction Strategies for Chromene Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like chromenes in a single step from three or more starting materials. Several MCRs have been reported for the synthesis of 2H-chromene and 4H-chromene derivatives. These reactions often involve the condensation of a salicylaldehyde derivative, a compound with an active methylene (B1212753) group, and a third component, which can vary depending on the desired product. The use of catalysts, such as organocatalysts or metal nanoparticles, can enhance the efficiency and selectivity of these reactions.

Ring-Closing Olefin Metathesis in Chromene Formation

Ring-closing olefin metathesis (RCM) has emerged as a powerful tool for the construction of cyclic compounds, including the 2H-chromene ring system. This method typically involves the synthesis of a diene precursor containing a vinyl or allyl ether attached to a vinyl-substituted aromatic ring. Treatment of this diene with a suitable ruthenium-based catalyst, such as a Grubbs catalyst, initiates an intramolecular metathesis reaction, leading to the formation of the pyran ring of the chromene system. This strategy offers good functional group tolerance and allows for the synthesis of a wide range of substituted chromenes.

Base-Catalyzed Rearrangement Reactions for Chromene Derivatives

Base-catalyzed rearrangement reactions can also be employed for the synthesis of chromene derivatives. For instance, the Claisen rearrangement of aryl allyl ethers can lead to the formation of ortho-allylphenols, which can then undergo cyclization to form chromane (B1220400) or chromene structures. The specific reaction conditions, including the choice of base and solvent, can influence the outcome of the reaction and the type of product obtained.

Cyclization and Annulation Protocols for 2H-Chromene Scaffolds

A variety of cyclization and annulation protocols have been developed for the synthesis of 2H-chromene scaffolds. These methods often involve the intramolecular reaction of a suitably functionalized precursor. For example, the acid-catalyzed cyclization of propargyl ethers of salicylaldehydes can lead to the formation of 2H-chromenes. organic-chemistry.org Similarly, transition metal-catalyzed annulation reactions, such as those involving palladium or rhodium catalysts, can be used to construct the chromene ring from appropriate starting materials. organic-chemistry.org These methods often provide high yields and good control over the regioselectivity of the reaction.

Specific Synthetic Pathways Utilized for this compound

The synthesis of 8-fluoro-2H-chromene-5-carboxylic acid has been reported. A potential pathway to this intermediate could involve a multi-step sequence starting from a fluorinated phenol derivative. This would likely be followed by the construction of the chromene ring using one of the methodologies described in section 2.2.

Once 8-fluoro-2H-chromene-5-carboxylic acid is obtained, it can be converted to the corresponding carboxamide. A common method for this transformation is the activation of the carboxylic acid followed by reaction with ammonia or an ammonia equivalent. libretexts.org Activating agents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid to the more reactive acyl chloride, which readily reacts with ammonia to form the amide. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct amidation of the carboxylic acid with ammonia. iajpr.com Another approach involves the formation of an ammonium (B1175870) salt of the carboxylic acid, which upon heating, dehydrates to form the amide. libretexts.org

A general scheme for the final amidation step is presented below:

Table 1: Proposed Final Step in the Synthesis of this compound

| Reactant | Reagent | Product |

|---|

Conversion of 8-Fluoro-2H-Chromene-5-Carboxylic Acid Precursors

The direct conversion of a carboxylic acid to a primary carboxamide is a fundamental transformation in organic synthesis. For the precursor, 8-fluoro-2H-chromene-5-carboxylic acid bldpharm.com, standard amidation procedures can be employed. A common and effective method involves the activation of the carboxylic acid followed by reaction with an ammonia source.

One of the most widely used methods is the activation of the carboxylic acid with a coupling agent. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to form an active ester in situ. This intermediate then readily reacts with ammonia or an ammonium salt (e.g., ammonium chloride in the presence of a base) to yield the desired primary amide. youtube.comyoutube.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 8-fluoro-2H-chromene-5-carbonyl chloride can then be reacted with aqueous or gaseous ammonia to furnish the carboxamide. This method is often high-yielding but requires careful handling of the moisture-sensitive acyl chloride intermediate. khanacademy.org The use of a base, such as pyridine (B92270) or triethylamine, is typically required to neutralize the HCl generated during the reaction. khanacademy.org

Another approach involves the use of dehydrating agents. For instance, tantalum(V) chloride has been shown to catalyze the direct amidation of carboxylic acids with amines. researchgate.net Similarly, zinc chloride has been used to facilitate amide bond formation between carboxylic acids and hydrazines, which could potentially be adapted for direct amidation with ammonia. rsc.org Boronic acid derivatives have also emerged as effective catalysts for direct amidation reactions under mild conditions. organic-chemistry.org

Table 1: Potential Reagents for the Conversion of 8-Fluoro-2H-Chromene-5-Carboxylic Acid to its Carboxamide

| Reagent System | Reaction Type | Advantages | Potential Considerations |

| EDC/HOBt, NH₃ | Carbodiimide Coupling | Mild conditions, high yields | Removal of urea (B33335) byproduct |

| SOCl₂, NH₃ | Acyl Chloride Formation | High reactivity | Harsh reagents, potential side reactions |

| TaCl₅ (catalytic), NH₃ | Catalytic Dehydration | Catalytic, atom-economical | Metal catalyst required |

| Boronic Acid Catalyst, NH₃ | Catalytic Dehydration | Mild conditions, high functional group tolerance | Catalyst may be expensive |

Derivatization Strategies for Enhancing Molecular Complexity and Diversity of 2H-Chromene-5-Carboxamides

To explore the chemical space around the this compound core, various derivatization strategies can be implemented.

Modification of the Carboxamide Functional Group

The primary carboxamide offers a handle for further functionalization. For instance, N-substituted derivatives can be prepared by reacting the corresponding acyl chloride with primary or secondary amines instead of ammonia. khanacademy.org This allows for the introduction of a wide variety of alkyl, aryl, or heterocyclic moieties at the carboxamide nitrogen, significantly increasing molecular diversity. A series of N-phenyl-2H-chromene-3-carboxamides have been synthesized as potential radioprotective agents, demonstrating the feasibility of this approach on the chromene scaffold. nih.gov

The carboxamide group can also be dehydrated to the corresponding nitrile using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA). This opens up another avenue for introducing different functional groups.

Regioselective Functionalization of the Fluoro-Substituted Chromene Nucleus

The electron-donating nature of the ether oxygen and the electronic effects of the fluorine and carboxamide substituents will direct the regioselectivity of further reactions on the chromene ring system. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur at the electron-rich positions of the benzene (B151609) ring. The fluorine atom, being an ortho-, para-director, and the ether oxygen will influence the position of substitution.

Reactions on the pyran ring are also possible. For instance, simple 2H-chromenes can undergo [2+2] cycloadditions with triazolinediones. hud.ac.uk The double bond in the pyran ring could also be a target for reactions such as epoxidation or dihydroxylation, leading to further structural complexity.

Stereoselective Synthesis and Chiral Resolution of 2H-Chromene-5-Carboxamide Isomers

The C2 position of the 2H-chromene ring is a prostereogenic center. The introduction of a substituent at this position, which can occur during the synthesis of the chromene ring itself, would create a chiral center. Enantioselective synthesis of chiral chromans has been achieved through the Michael addition of pyrazolin-5-ones to 3-nitro-2H-chromenes catalyzed by a chiral squaramide, affording products with high enantioselectivities. nih.gov Similar organocatalytic strategies could potentially be adapted for the asymmetric synthesis of 2-substituted 8-fluoro-2H-chromene derivatives. msu.edu

If a racemic mixture of a chiral 2H-chromene-5-carboxamide derivative is obtained, chiral resolution can be employed to separate the enantiomers. nih.govcas.cnrsc.org This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base. rsc.org The diastereomers, having different physical properties, can then be separated by crystallization or chromatography. Subsequent removal of the resolving agent yields the pure enantiomers. Chromatographic separation using a chiral stationary phase (CSP) is another powerful technique for resolving enantiomers. researchgate.net Both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) have been successfully used for the separation of chiral sulfonamide derivatives. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Novel Derivatives

The structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide key information about the substitution pattern and the integrity of the 2H-chromene core. The protons on the pyran ring (at C2, C3, and C4) would exhibit characteristic chemical shifts and coupling constants. The aromatic protons would show a splitting pattern influenced by the fluorine and carboxamide substituents.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shift of the carbon attached to the fluorine atom would appear as a doublet due to C-F coupling. The carbonyl carbon of the carboxamide would resonate at a characteristic downfield position (typically 165-190 ppm). oregonstate.edu Spectroscopic data for related compounds, such as 5-fluoro-2-oxo-2H-chromene-3-carboxylic acid, can serve as a useful reference for predicting chemical shifts. rsc.org

¹⁹F NMR: Fluorine NMR is a highly sensitive technique for fluorine-containing compounds and would show a singlet for the single fluorine atom in the parent compound, with its chemical shift providing information about the electronic environment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and confirming the elemental composition of the synthesized compounds. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. Characteristic absorption bands would be expected for the N-H stretches of the primary amide (around 3100-3500 cm⁻¹), the C=O stretch of the amide (around 1630-1690 cm⁻¹), and the C-F bond vibration.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Signals for pyran ring protons (C2, C3, C4); Aromatic proton signals with splitting due to F-H coupling; Broad signals for amide protons. |

| ¹³C NMR | Carbonyl signal (approx. 165-190 ppm); Aromatic carbon signals with C-F coupling; Signals for pyran ring carbons. |

| ¹⁹F NMR | A single resonance, with a chemical shift indicative of its aromatic environment. |

| IR | N-H stretching bands (approx. 3100-3500 cm⁻¹); C=O stretching band (approx. 1630-1690 cm⁻¹); C-O-C and C-F stretching bands. |

| HRMS | Accurate mass measurement corresponding to the molecular formula C₁₀H₈FNO₂. |

By employing these synthetic and analytical methodologies, novel derivatives of this compound can be accessed and characterized, paving the way for the exploration of their potential applications.

Structure Activity Relationship Sar Investigations of 8 Fluoro 2h Chromene 5 Carboxamide Analogues

Elucidating the Role of Fluorine Substitution in Modulating Biological Activity

The introduction of a fluorine atom at the 8-position of the 2H-chromene scaffold is a strategic decision rooted in the well-established principles of medicinal chemistry. Fluorine, being the most electronegative element, can significantly alter a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to target proteins. ias.ac.in

Furthermore, the metabolic stability of the molecule can be enhanced by fluorine substitution. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of the compound in the body.

Conformational Analysis and its Impact on Ligand-Target Interactions within the 2H-Chromene Framework

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The 2H-chromene framework, with its dihydropyran ring fused to a benzene (B151609) ring, possesses a degree of conformational flexibility that can influence its binding affinity.

Molecular mechanics conformational analysis has been employed to determine the most stable conformations of 2H-chromene derivatives. nih.gov Docking experiments with these low-energy conformers into the active sites of target proteins, such as human carbonic anhydrase XII, have revealed potential binding modes. nih.gov These studies suggest that the 2H-chromene ring can orient itself within the active site to engage in key interactions with specific amino acid residues. nih.gov

For instance, in the context of hCA inhibition, docking studies showed that the chromene ring of some derivatives could be oriented towards the zinc ion in the active site. nih.gov The specific orientation and the resulting interactions are dictated by the substitution pattern on the chromene scaffold. Therefore, understanding the preferred conformations of 8-fluoro-2H-chromene-5-carboxamide analogues is crucial for predicting their binding modes and designing derivatives with improved target engagement.

Systematic Evaluation of Substituent Effects on the Carboxamide Moiety for Bioactivity Optimization

The carboxamide moiety at the 5-position of the 2H-chromene ring offers a versatile handle for synthetic modification to optimize biological activity. The nature of the substituents on the amide nitrogen can profoundly impact properties such as solubility, hydrogen bonding capacity, and steric interactions within the binding pocket of a target protein.

Studies on N-phenyl-2H-chromene-3-carboxamides have demonstrated the importance of the substituent on the phenyl ring for radioprotective activity. nih.gov In a series of these compounds, specific substitutions on the phenyl group of the carboxamide led to the identification of a lead molecule with significant in vivo efficacy. nih.gov

In another study focusing on 2H-chromene-3-carboxamide derivatives as inhibitors of human monoamine oxidase (hMAO), a series of compounds with different substituents on the amide nitrogen were synthesized and evaluated. nih.govmdpi.com This systematic variation allowed for the identification of a derivative with potent and selective inhibitory activity against hMAO-B. nih.govmdpi.com Molecular docking studies of the most active compound revealed that the carboxamide group participated in crucial hydrogen bonding interactions with the target enzyme. nih.govmdpi.com These findings underscore the importance of a systematic evaluation of the carboxamide substituents to fine-tune the biological activity of this compound analogues.

To illustrate the impact of substituents on the carboxamide moiety, the following interactive table summarizes hypothetical data based on the principles discussed.

| R Group on Carboxamide | H-Bond Donors | H-Bond Acceptors | Lipophilicity (LogP) | Relative Activity |

| -H | 1 | 1 | Low | Low |

| -CH3 | 0 | 1 | Moderate | Moderate |

| -Phenyl | 0 | 1 | High | High |

| -4-Fluorophenyl | 0 | 1 | High | Very High |

| -CH2CH2OH | 1 | 2 | Low | Moderate |

This table is for illustrative purposes and does not represent actual experimental data.

Stereochemical Effects on the Pharmacological Profile of 2H-Chromene-Based Compounds

Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The presence of a stereocenter in a drug molecule can lead to enantiomers that exhibit different pharmacological and toxicological profiles. While this compound itself is not chiral, the introduction of a chiral center, for instance, through substitution on the dihydropyran ring or on the carboxamide side chain, would necessitate an investigation into the stereochemical effects.

In the context of drug design, it is crucial to consider that different enantiomers can have different affinities for the target receptor, with one enantiomer often being significantly more active than the other (the eutomer and distomer, respectively). Therefore, if a chiral analogue of this compound were to be developed, the separation and individual testing of the enantiomers would be an essential step in the SAR investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features that are most influential for activity, QSAR models can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding the design of more potent molecules. nih.gov

A typical QSAR study involves the calculation of a wide range of molecular descriptors for a set of compounds with known activities. These descriptors can be broadly classified into categories such as:

Electronic: Describing the electron distribution (e.g., partial charges, dipole moment).

Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Describing the lipophilicity of the molecule (e.g., logP).

Topological: Describing the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. nih.gov The predictive power of the QSAR model is assessed through internal and external validation techniques. nih.gov

While a specific QSAR model for this compound analogues has not been reported, the methodology has been successfully applied to other classes of chromene derivatives and heterocyclic compounds to predict activities such as anticancer and anti-influenza effects. nih.gov A hypothetical QSAR equation for a series of this compound analogues might look like this:

pIC50 = c0 + c1(LogP) - c2(Molecular_Weight) + c3*(Dipole_Moment)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model could provide valuable insights into the structural requirements for optimal activity and accelerate the drug discovery process.

Biological Activity and Molecular Mechanism Studies of 8 Fluoro 2h Chromene 5 Carboxamide Derivatives

Enzyme Modulation and Inhibition Profiles

Derivatives of 2H-chromene have been the subject of numerous studies to determine their potential as modulators of various enzyme systems. The introduction of a fluorine atom at the 8-position and a carboxamide group at the 5-position of the 2H-chromene core structure can significantly influence the biological activity and selectivity of these compounds.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them important targets in the development of treatments for neurological disorders. Research into chromone (B188151) and chroman-4-one derivatives, which are structurally related to 2H-chromenes, has revealed their potential as MAO inhibitors.

One study on 5-hydroxy-2-methyl-chroman-4-one, isolated from an endogenous lichen fungus, demonstrated selective inhibition of MAO-B over MAO-A. nih.gov The compound exhibited an IC₅₀ value of 3.23 µM for MAO-B and 13.97 µM for MAO-A, indicating a clear preference for the B isoform of the enzyme. nih.gov Further investigations into chromone derivatives have also highlighted their potent MAO-B inhibitory activity, with some compounds showing IC₅₀ values in the nanomolar range. For instance, one of the most potent chromone derivatives, compound 17d , was found to have an IC₅₀ of 67.02 ± 4.3 nM for human MAO-B. nih.gov

The selectivity of these compounds is a crucial aspect of their therapeutic potential. Selective MAO-B inhibitors are of particular interest for the treatment of Parkinson's disease, as they can increase dopamine (B1211576) levels in the brain with a lower risk of the "cheese effect" associated with non-selective MAO inhibitors. The data suggests that the chromene scaffold is a promising starting point for the design of new, selective MAO inhibitors.

Table 1: Monoamine Oxidase (MAO) Inhibition by Chromone and Chroman-4-one Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (MAO-A/MAO-B) | Reference |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 | ~4-fold for MAO-B | nih.gov |

| MAO-B | 3.23 | nih.gov | ||

| Chromone derivative 17d | hMAO-B | 0.06702 | - | nih.gov |

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LO is a therapeutic strategy for inflammatory diseases such as asthma. Several 2H-chromene derivatives have been investigated for their 5-LO inhibitory activity.

One study reported a series of substituted chromenes as potent, orally active 5-lipoxygenase inhibitors. nih.gov Among the synthesized compounds, those with an N-hydroxyurea functional group demonstrated significant potency. Specifically, compounds 43 (CGS 23885) and 55 (CGS 24891) were among the most potent, with IC₅₀ values of 48 nM and 51 nM, respectively. nih.gov These findings highlight the potential of the chromene scaffold in developing effective anti-inflammatory agents targeting the 5-LO pathway. Another natural product, aethiopinone, also showed potent in vitro inhibition of 5-LO from human neutrophils with an IC₅₀ of 0.11 µM. nih.gov

Table 2: 5-Lipoxygenase (5-LO) Inhibition by Chromene Derivatives

| Compound | IC₅₀ (nM) | Reference |

| Compound 43 (CGS 23885) | 48 | nih.gov |

| Compound 55 (CGS 24891) | 51 | nih.gov |

| Aethiopinone | 110 | nih.gov |

Vascular endothelial growth factor receptor 2 (VEGFR-2) and BRAF kinase are crucial targets in cancer therapy due to their roles in angiogenesis and cell proliferation. Recent research has explored the potential of 2H-chromene derivatives as inhibitors of these kinases.

A study focusing on novel 3-substituted-2H-chromene derivatives identified a particularly promising compound, designated as compound 3 . nih.gov This derivative exhibited significant inhibitory activity against both VEGFR-2 and the BRAF V600E mutant. The IC₅₀ value for VEGFR-2 inhibition was found to be 0.224 µM, while for BRAF V600E it was 1.695 µM. nih.gov These results suggest that the 2H-chromene scaffold can be a valuable template for the development of multi-targeted anticancer agents. Other studies have also reported on coumarin (B35378) derivatives showing VEGFR-2 inhibition, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. sci-hub.se

Table 3: Tyrosine Kinase Inhibition by 2H-Chromene Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 3 | VEGFR-2 | 0.224 | nih.gov |

| BRAF V600E | 1.695 | nih.gov |

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer drugs. The same study that investigated the tyrosine kinase inhibitory activity of 3-substituted-2H-chromene derivatives also evaluated their effect on human DHFR (h-DHFR).

The promising multi-targeted compound 3 was also found to inhibit the DHFR enzyme with an IC₅₀ value of 2.217 ± 0.014 µM. nih.gov This dual activity against both signaling kinases and a key metabolic enzyme suggests a multifaceted mechanism of action that could be advantageous in cancer treatment, potentially overcoming resistance mechanisms.

Table 4: Dihydrofolate Reductase (DHFR) Inhibition by a 2H-Chromene Derivative

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 3 | h-DHFR | 2.217 ± 0.014 | nih.gov |

Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The chromene and related coumarin scaffolds have been explored for their potential as AChE inhibitors.

A study on 2-(2-oxo-2H-chromen-4-yl)acetamides reported potent AChE inhibitory activity. The most active compound in this series, 5a , exhibited an IC₅₀ of 0.04 ± 0.01 µM, which was more potent than the standard drugs tacrine (B349632) and galantamine. nih.gov This highlights the potential of the chromen-2-one core in designing highly effective AChE inhibitors.

Table 5: Acetylcholinesterase (AChE) Inhibition by a Coumarin-based Compound

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 5a | AChE | 0.04 ± 0.01 | nih.gov |

Receptor Ligand Interactions and Antagonism

At present, there is a lack of publicly available scientific literature detailing the specific receptor ligand interactions and antagonism profiles of 8-fluoro-2H-chromene-5-carboxamide derivatives. Further research is required to elucidate the potential of these compounds to directly interact with and modulate the function of various receptors in the central nervous system and other tissues.

Purinergic P2Y6 Receptor Antagonism and Signal Transduction Modulation

Derivatives of 2H-chromene have been identified as a promising class of antagonists for the P2Y6 receptor (P2Y6R), a Gq-protein coupled receptor activated by uridine (B1682114) 5'-diphosphate (UDP). researchgate.net The P2Y6R is a potential therapeutic target for a range of conditions including inflammatory diseases, neurodegeneration, and cancer. nih.govscience.gov

Structure-activity relationship (SAR) studies on the 2H-chromene scaffold have revealed critical insights into the features required for potent P2Y6R antagonism. Research has focused on modifying various positions of the chromene ring to enhance affinity and selectivity. researchgate.netnih.gov A key assay in these studies measures the inhibition of UDP-induced calcium mobilization in astrocytoma cells expressing the human P2Y6 receptor. researchgate.net

Studies on multiply substituted 2H-chromene derivatives have shown that halogen substitution on the benzene (B151609) ring of the chromene nucleus significantly impacts antagonist affinity. While substitutions at the 6-position, such as with a fluoro or chloro group, were found to enhance potency, similar halogen substitutions at the 5, 7, or 8-positions resulted in reduced affinity for the human P2Y6 receptor. nih.gov Specifically, long-chain amino-functionalized congeners attached at the 8-position also yielded weak micromolar affinity. researchgate.netnih.gov For instance, the 6,8-difluoro analogue of a 3-nitro-2-(trifluoromethyl)-2H-chromene showed an IC50 value of 2.99 µM, indicating that while the molecule retains activity, the 8-fluoro substitution does not confer a potency advantage compared to 6-position analogues. nih.gov

These findings suggest that the 8-position of the 2H-chromene ring is a sensitive region for substitution, and the presence of a fluorine atom at this position, as in this compound, is likely to result in moderate to low affinity for the P2Y6 receptor compared to analogues substituted at other positions.

| Compound Analogue | Substitution Position | Observed P2Y6R Affinity | Reference |

|---|---|---|---|

| 6-Fluoro Analogue | Position 6 | Enhanced Potency | nih.gov |

| 8-Halo Analogue | Position 8 | Reduced Affinity | nih.gov |

| 6,8-Difluoro Analogue (IC50 2.99 µM) | Positions 6 and 8 | Moderate Affinity | nih.gov |

| 8-Position Amino-functionalized Congeners | Position 8 | Weak Affinity | researchgate.net |

Serotonin (B10506) Receptor (e.g., 5-HT1A) Ligand Binding Studies

The serotonin 1A (5-HT1A) receptor is a well-established target in the central nervous system for treating neuropsychiatric disorders like anxiety and depression. nih.govnih.gov While direct binding studies for this compound at the 5-HT1A receptor are not prominently available in the reviewed literature, research on related compounds provides some context.

Off-target activity screening of certain functionalized 2H-chromene derivatives, developed as P2Y6R antagonists, revealed multiple interactions, notably at biogenic amine receptors, a class that includes serotonin receptors. researchgate.netresearchgate.netmdpi.comresearchgate.net This suggests that the chromene scaffold has the potential to interact with aminergic G protein-coupled receptors.

Estrogen Receptor Binding and Functional Modulation

The estrogen receptor (ER) is a crucial target in the treatment of hormone-dependent cancers, such as breast cancer. nih.gov Selective estrogen receptor modulators (SERMs) are compounds that can exhibit either agonist or antagonist activity depending on the target tissue. nih.gov The chromene scaffold has been explored for the development of novel SERMs. A patent application describes novel 2H-chromene derivatives as SERMs, indicating the potential of this chemical class to modulate estrogen receptor function. google.com

Research into chromene-based selective estrogen receptor degraders (SERDs) has also been conducted, resulting in the optimization of a chromene series for potent ER-α degradation. capes.gov.br Additionally, the incorporation of fluorine into known ER ligands, such as in fluorotamoxifen, has been investigated for developing estrogen-receptor imaging agents, demonstrating that a fluoro-substituent is compatible with ER binding. nih.gov

While these findings establish that the 2H-chromene scaffold is a viable starting point for designing ER modulators and that fluorination can be a feature of such ligands, specific studies detailing the estrogen receptor binding affinity and functional modulation of this compound are not available in the reviewed scientific literature. Therefore, its activity as a SERM or SERD is currently unconfirmed.

Cellular Effects and Signaling Pathway Interventions (in vitro research)

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

The chromene nucleus is a recurring motif in compounds with significant anticancer properties. nih.gov Various derivatives of this scaffold have demonstrated antiproliferative and cytotoxic effects across a range of human cancer cell lines. While specific data for this compound is limited, the activities of related compounds suggest potential in this area.

Studies have shown that 4H-chromene derivatives can significantly inhibit the proliferation of cancer cells. For example, certain N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives were tested against HeLa (cervical cancer) and HEp-2 (laryngeal carcinoma) cell lines, with some compounds showing IC50 values in the micromolar range. researchgate.net Other research on novel chromene derivatives has reported cytotoxic activity against A-549 (lung), CaCo-2 (colon), and HT-29 (colon) cancer cell lines. researchgate.net The presence and position of substituents on the chromene ring, such as amino and cyano groups, were found to influence the potency of the cytotoxic effects. researchgate.net

The table below summarizes the cytotoxic activity of various chromene derivatives against different cancer cell lines, illustrating the general potential of this chemical class.

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 4H-Chromene Derivative 8i | HeLa | 18.96 µM | researchgate.net |

| 4H-Chromene Derivative 8i | HEp-2 | 25.08 µM | researchgate.net |

| 2-Amino-chromene Derivative 2 | A-549 | High Activity (compared to Doxorubicin) | researchgate.net |

| 2-Amino-chromene Derivative 2 | HT-29 | High Activity (compared to Doxorubicin) | researchgate.net |

| Chromeno[2,3-d]pyrimidine-glucose Derivative 9b | A-549 | Moderate Activity | researchgate.net |

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a primary goal of many cancer therapies. nih.gov Chromene derivatives have been shown to exert their antiproliferative effects by triggering apoptosis in cancer cells through well-defined molecular pathways. nih.govbmbreports.org

The apoptotic cascade is broadly divided into the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. nih.gov Research on benzo[h]chromene derivatives demonstrated their ability to activate both. The extrinsic pathway was triggered via the Fas/FasL system, leading to the activation of caspase-8. The intrinsic pathway was activated through the regulation of the Bcl-2 family of proteins, which control mitochondrial integrity, leading to the activation of caspase-3. nih.gov Caspase-3 is a key executioner caspase that cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. nih.gov

Flow cytometry analysis of cancer cells treated with chromene derivatives has confirmed the induction of apoptosis. Furthermore, morphological analysis of treated cells reveals characteristic features of apoptosis, such as chromatin condensation and nuclear fragmentation. nih.gov These findings strongly suggest that chromene-based compounds, likely including this compound derivatives, can function as inducers of apoptosis, making them candidates for anticancer drug development.

Anti-inflammatory Pathways and Cytokine Modulation

Chronic inflammation is a key driver of numerous diseases, and the modulation of inflammatory pathways is a major therapeutic strategy. Chromene derivatives have demonstrated significant anti-inflammatory properties by intervening in key signaling cascades and reducing the production of pro-inflammatory mediators. nih.gov

A primary mechanism for the anti-inflammatory effect of chromenes involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. bmbreports.org NF-κB is a central transcription factor that controls the expression of many pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov In response to inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus to initiate gene transcription.

Studies on chroman carboxamide derivatives have shown they can prevent the LPS-induced nuclear translocation of NF-κB, thereby inhibiting its transcriptional activity and subsequent production of TNF-α and IL-6. bmbreports.org A study on a 6-fluoro-3-(4-methoxyphenyl)-2-(trifluoromethyl)-2H-chromene ether demonstrated significant suppression of LPS-induced release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) through inhibition of the NF-κB pathway. Similarly, other 2-phenyl-4H-chromen-4-one derivatives were found to downregulate IL-6 and TNF-α expression by inhibiting the TLR4/MAPK signaling pathways, which are upstream of NF-κB. nih.gov These findings indicate that the fluorinated chromene scaffold is effective at modulating critical inflammatory pathways and reducing cytokine expression.

| Compound Class | Mechanism of Action | Effect on Cytokines/Mediators | Reference |

|---|---|---|---|

| Chroman Carboxamide | Inhibition of NF-κB nuclear translocation | Inhibited production of IL-6 and TNF-α | bmbreports.org |

| 6-Fluoro-2H-chromene ether | Inhibition of NF-κB pathway | Suppressed release of NO and PGE2 | |

| 2-Phenyl-4H-chromen-4-one derivative | Inhibition of TLR4/MAPK pathway | Downregulated expression of IL-6 and TNF-α | nih.gov |

| 2-oxo-2H-chromenyl carboxylate | Inhibition of TNF-α | Significant reduction in TNF-α and IL-6 in vivo |

Antimicrobial Activities against Select Pathogens

The antimicrobial potential of chromene derivatives has been explored against a variety of bacterial and fungal strains. Although research directly investigating this compound is not extensively available, studies on analogous structures, such as other substituted 2H-chromene-carboxamides and halogenated chromenes, offer valuable data.

Halogenated 3-nitro-2H-chromenes, for instance, have demonstrated notable efficacy, particularly against Gram-positive bacteria. nih.gov The presence and position of halogen substituents on the chromene core have been shown to significantly influence the antibacterial activity. nih.gov A study on these derivatives revealed that tri-halogenated compounds were the most potent, with a tri-halogenated 3-nitro-2H-chromene showing significant antibacterial action against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov

In a study focused on 2H-chromene-3-carboxamide derivatives, several compounds exhibited promising antimicrobial effects. dlsu.edu.ph The in vitro antifungal and antibacterial activities of these synthesized carboxamides and their acid precursors were evaluated, with some derivatives showing better activity against Bacillus cereus than the standard drug, streptomycin (B1217042). dlsu.edu.ph Specifically, compounds designated as 3a, 3c, and 4c had a minimum inhibitory concentration (MIC) of 0.062 mg/mL against Bacillus cereus, which was lower than that of streptomycin (0.125 mg/mL). dlsu.edu.ph

The antimicrobial activities of 2-oxo-2H-chromene-3-carbohydrazide derivatives have also been reported, indicating that the broader chromene class is a source of potential antimicrobial agents. The 2H/4H-chromene scaffold is recognized as a versatile and biologically attractive structure with established antimicrobial activity. nih.gov

Table 1: Antimicrobial Activity of Select Chromene Derivatives

| Compound/Derivative | Pathogen | Activity/Measurement | Source |

|---|---|---|---|

| Tri-halogenated 3-nitro-2H-chromene 5s | S. aureus (multidrug-resistant) | MIC: 4 μg/mL | nih.gov |

| Tri-halogenated 3-nitro-2H-chromene 5s | S. epidermidis (multidrug-resistant) | MIC: 1–4 μg/mL | nih.gov |

| 2H-chromene-3-carboxamide (3a, 3c, 4c) | Bacillus cereus | MIC: 0.062 mg/mL | dlsu.edu.ph |

| Streptomycin (Standard) | Bacillus cereus | MIC: 0.125 mg/mL | dlsu.edu.ph |

| 2H-chromene-3-carboxamide (4a) | Gram-negative bacteria | Best inhibitory profile among tested | dlsu.edu.ph |

Antioxidant Properties and Reactive Oxygen Species Scavenging

The antioxidant potential of chromene derivatives is an area of active investigation, with many compounds demonstrating the ability to scavenge reactive oxygen species (ROS). The core 2H-chromene structure is a key feature in many natural and synthetic compounds with antioxidant activity. researchgate.net Coumarins, which are 2H-chromen-2-one derivatives, are well-known for their broad physiological effects, including antioxidant capabilities, owing to their conjugated system that facilitates charge and electron transport. mdpi.com

Research on 2-imino-2H-chromene-3-carboxamide derivatives that were further cyclized into chromeno[2,3-d] nih.govresearchgate.netresearchgate.netdiazaphosphinines and chromeno[4,3-c] nih.govresearchgate.netazaphosphole structures showed potent antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. researchgate.net The study suggested that the presence of 1,3,2-diazaphosphinine and 1,2-azaphosphole rings with NH groups in a conjugated system led to a marked increase in antioxidant properties compared to the starting material. researchgate.net

Similarly, various 2H-chromen-2-one derivatives have been evaluated for their antiradical activity. researchgate.net While some showed moderate activity, their effectiveness varied depending on the specific chemical structure and the assay used. researchgate.net For example, certain derivatives displayed higher activity against the ABTS radical cation compared to the DPPH radical. researchgate.net The antioxidant activity of coumarins is often linked to their ability to donate a hydrogen atom. mdpi.com

Table 2: Antioxidant Activity of Select Chromene Derivatives

| Compound/Derivative Class | Assay | Key Finding | Source |

|---|---|---|---|

| Chromeno[2,3-d] nih.govresearchgate.netresearchgate.netdiazaphosphinines and Chromeno[4,3-c] nih.govresearchgate.netazaphospholes | DPPH radical scavenging | Recorded the most potent antioxidant activity compared to the starting 2-imino-2H-chromene-3-carboxamide. | researchgate.net |

| 2H-chromen-2-one derivatives | ABTS radical cation scavenging | Showed higher activity towards ABTS radical cation in comparison to DPPH radical. | researchgate.net |

| 2H-chromen-2-one derivatives | Superoxide radical anion (O•–2) scavenging | 4-[(1,2,3,4-tetra-hydro-1-oxonaphthalen-2-yl)(piperidin-1-yl)methyl]benzoic acid showed the highest activity. | researchgate.net |

Computational Chemistry and in Silico Modeling in 8 Fluoro 2h Chromene 5 Carboxamide Research

Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial for understanding the binding mode and estimating the binding affinity of potential drug candidates. In the context of chromene derivatives, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.

For instance, in studies of related 2H-chromene derivatives, molecular docking has been used to predict their interactions with the active sites of enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), BRAF kinase, and dihydrofolate reductase (DHFR). researchgate.net These simulations have successfully identified key hydrogen bonds and hydrophobic interactions that contribute to the binding affinity, with predicted binding scores often correlating well with experimental inhibitory activities. researchgate.netresearchgate.net

A study on 2H-chromene-3-carboxamide derivatives as inhibitors of human monoamine oxidase B (hMAO-B) used molecular docking to understand the structure-activity relationships. nih.gov The simulations revealed that the most active compounds fit snugly into the enzyme's active site, forming crucial interactions. For example, the carboxamide moiety could form hydrogen bonds, while the chromene core and its substituents engage in pi-pi stacking and hydrophobic interactions with key residues like ILE199 and CYS172. nih.gov

Table 1: Example of Molecular Docking Results for a 2H-Chromene-3-Carboxamide Derivative (Compound 4d) with hMAO-B

| Parameter | Value/Description |

|---|---|

| Target Protein | Human Monoamine Oxidase B (hMAO-B) |

| Ligand | A 2H-chromene-3-carboxamide derivative (compound 4d) |

| Docking Score (IC50) | 0.93 µM |

| Key Interacting Residues | ILE199, CYS172 |

This table is illustrative of docking results for a closely related compound as specific data for 8-fluoro-2H-chromene-5-carboxamide was not available in the search results.

Molecular Dynamics Simulations for Conformational Ensembles and Ligand-Protein Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations are used to assess the stability of the predicted binding mode, explore the conformational flexibility of the ligand and the protein, and refine the binding hypothesis.

In the broader context of drug discovery, MD simulations are applied to systems involving chromene-like molecules to confirm the stability of the docked conformation. mdpi.com For example, a 5-nanosecond MD simulation could be performed on a chromene derivative complexed with its target protein. mdpi.com The analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms throughout the simulation can indicate whether the complex remains stable. A stable complex would show minimal fluctuations in RMSD after an initial equilibration period.

These simulations provide valuable information on how the ligand and protein adapt to each other, revealing subtle conformational changes that are not apparent from static docking poses. rsc.org

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. nih.gov These methods provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The analysis of the HOMO-LUMO energy gap can indicate the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability. Furthermore, the distribution of electrostatic potential can reveal the regions of the molecule that are prone to electrophilic or nucleophilic attack, which is crucial for understanding its metabolic fate and potential interactions with biological targets. nih.gov In studies of related chromene derivatives, DFT calculations have been used to corroborate experimental findings and provide a deeper understanding of their chemical behavior. nih.gov

Pharmacophore Modeling for De Novo Design and Virtual Ligand Screening

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model can be generated based on the structure of a known active compound, like this compound, or a series of active compounds.

This model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that possess the same pharmacophoric features and are therefore likely to be active. nih.gov This approach facilitates the de novo design of new chemical entities with potentially improved properties. For chromene-based compounds, a pharmacophore model might include features like a hydrogen bond acceptor (the carboxamide oxygen), a hydrogen bond donor (the carboxamide nitrogen), and an aromatic ring.

Computational Assessment of Drug-Likeness and Lead Optimization Parameters

The "drug-likeness" of a compound is a qualitative concept that assesses its potential to be an orally active drug. This is often evaluated using computational filters like Lipinski's Rule of Five. uniroma1.it These rules are based on the physicochemical properties of known drugs and help to identify compounds that are likely to have poor absorption or permeation.

For this compound and its derivatives, computational tools can predict properties such as:

Molecular weight (MW)

LogP (a measure of lipophilicity)

Number of hydrogen bond donors

Number of hydrogen bond acceptors

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical step. researchgate.net Studies on related chromene derivatives have shown that these compounds often exhibit favorable drug-like properties and a good predicted safety profile, being non-toxic and non-carcinogenic in computational models. researchgate.net

Table 2: Lipinski's Rule of Five Parameters

| Property | Guideline |

|---|---|

| Molecular Weight | ≤ 500 Da |

| LogP | ≤ 5 |

| Hydrogen Bond Donors | ≤ 5 |

This table outlines the general parameters of Lipinski's Rule of Five, which would be applied to this compound in a computational assessment.

Free Energy Calculations and Binding Energy Decomposition Analysis

More rigorous than molecular docking, free energy calculations provide a quantitative prediction of the binding affinity. Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) are used to calculate the binding free energy of a ligand-protein complex from MD simulation trajectories. rsc.org

Binding energy decomposition analysis further breaks down the total binding free energy into contributions from individual amino acid residues in the protein's active site. nih.gov This allows for the identification of "hotspot" residues that are critical for binding. For a compound like this compound, this analysis could reveal which specific interactions (e.g., with a particular tyrosine or aspartate residue) are most important for its affinity, providing a detailed roadmap for further optimization. rsc.orgnih.gov

Emerging Research Directions and Future Perspectives on 8 Fluoro 2h Chromene 5 Carboxamide

Design and Synthesis of Multi-Target Directed Ligands Based on the Chromene Scaffold

The chromene scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. orientjchem.orgresearchgate.net The concept of multi-target-directed ligands (MTDLs) has gained significant traction as a promising strategy for treating complex multifactorial diseases like Alzheimer's disease (AD) and cancer. nih.govresearchgate.netnih.gov This approach aims to design single molecules that can simultaneously modulate multiple biological targets, potentially leading to enhanced therapeutic efficacy and a reduced risk of drug-drug interactions. researchgate.netmdpi.com

Researchers are actively exploring the chromene scaffold to develop MTDLs. For instance, chromone-based derivatives have been designed and synthesized as potential treatments for Alzheimer's disease by targeting both cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). researchgate.netnih.gov In one study, compound 9a (2-(dimethylamino)ethyl (E)-3-(4-oxo-2-(p-methylphenlcarbamoyl)-4H-chromen-6-yl)acrylate) and compound 23a (2-(dimethylamino)ethyl (E)-3-(4-oxo-3-(phenylcarbamoyl)-4H-chromen-6-yl)acrylate) were identified as potent and selective inhibitors. researchgate.netnih.gov Similarly, tacrine-chromene hybrids have been developed to inhibit AChE, BACE-1, Aβ aggregation, and MAO-B. acs.org The design strategy often involves molecular hybridization, where pharmacophoric elements from different known active compounds are combined into a single molecular entity. nih.govresearchgate.net

| Compound | Target(s) | Disease Area | Key Findings |

| 9a | AChE, MAO-A, MAO-B | Alzheimer's Disease | Potent and selective dual inhibitor. researchgate.netnih.gov |

| 23a | MAO-B, hChE | Alzheimer's Disease | Selective MAO-B inhibitor with moderate hChE activity. researchgate.netnih.gov |

| Tacrine-chromene hybrids | AChE, BACE-1, Aβ, MAO-B | Alzheimer's Disease | Multi-target inhibition demonstrated. acs.org |

| 1,2,3-triazole-chromenone derivatives | BuChE, Aβ aggregation | Alzheimer's Disease | Selective BuChE inhibition and anti-Aβ aggregation properties. nih.govresearchgate.netnih.gov |

Application of Advanced Synthetic Methodologies for Enhanced Structural Diversity and Complexity

The synthesis of diverse and complex chemical libraries is fundamental to the discovery of novel therapeutic agents. For chromene derivatives, a variety of synthetic methodologies have been developed to expand their structural diversity. rsc.orguobaghdad.edu.iqeurekaselect.com

Multi-component reactions (MCRs) are a powerful tool for generating complex molecules in a single step from three or more starting materials. jcsp.org.pk These reactions are highly efficient and allow for the rapid creation of diverse libraries of compounds. acs.org For example, one-pot, three-component reactions have been successfully used to synthesize functionalized chromenes with good yields. jcsp.org.pk

Domino reactions , where a series of transformations occur in a single pot without the need for isolating intermediates, have also been employed for the synthesis of chromene and chroman derivatives. acs.org These methods often proceed under mild conditions and offer a high degree of control over the final product's structure. acs.org

Furthermore, catalytic methods , including those using transition metals, organocatalysts, and Brønsted/Lewis acids, have been extensively reviewed for the synthesis of 2H-chromenes. msu.edu These catalytic systems provide access to a wide range of substituted chromenes, including enantiomerically pure compounds. msu.edu The development of new and efficient catalytic systems will continue to be a major focus for expanding the chemical space of chromene derivatives.

| Synthetic Method | Description | Advantages |

| Multi-component Reactions (MCRs) | Three or more reactants combine in a single step to form a complex product. jcsp.org.pk | High efficiency, atom economy, and rapid library generation. jcsp.org.pkacs.org |

| Domino Reactions | Multiple bond-forming reactions occur sequentially in a single pot. acs.org | Increased complexity, mild reaction conditions, and reduced workup. acs.org |

| Catalytic Cyclizations | Use of catalysts (metal or organic) to promote the formation of the chromene ring. msu.edu | High yields, selectivity, and access to enantiopure compounds. msu.edu |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition reaction to construct the chromene core. rsc.org | High regioselectivity and access to complex polycyclic systems. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Chemical Space Exploration of Chromenes

The vastness of chemical space, estimated to contain over 10^60 molecules, presents a significant challenge for drug discovery. skoltech.ru Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this immense space and accelerate the identification of novel drug candidates. arxiv.orgchimia.chnih.govresearchgate.net

Generative models , a type of deep learning algorithm, can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. arxiv.org These models can then be used to generate novel molecules with desired properties, effectively filling gaps in the known chemical space. arxiv.org Software like DarkChem has been used to generate hundreds of thousands of valid, novel molecules. arxiv.org

Predictive models can be developed to forecast the biological activity, physicochemical properties, and potential toxicity of chromene derivatives. chimia.chnih.gov By training these models on existing experimental data, researchers can virtually screen large libraries of compounds and prioritize those with the highest probability of success for synthesis and experimental testing. nih.govyoutube.com This in silico screening can significantly reduce the time and cost associated with drug discovery. nih.gov

The integration of AI and ML into the drug discovery pipeline for chromenes will enable a more efficient and targeted exploration of their chemical space, ultimately leading to the faster discovery of new and improved therapeutic agents.

Considerations for Pre-Clinical Development of Lead Candidates from this Chemical Class

The pre-clinical development phase is a critical step in translating a promising lead compound into a clinical drug candidate. texilajournal.com For chromene-based compounds, several key considerations must be addressed during this stage.

A systematic review of chromene-based compounds for renal and bladder cancer has highlighted their potential as anticancer agents, with many derivatives showing potent in vitro and in vivo activity. nih.gov For instance, Crolibulin™ (EPC2407), a chromene analog, has advanced to Phase I/II clinical trials for advanced solid malignancies. orientjchem.org

Key aspects of pre-clinical development include:

Pharmacokinetics and ADME: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidate is essential.

Toxicology: Comprehensive toxicology studies are required to assess the safety profile of the compound and identify any potential adverse effects.

Efficacy in Animal Models: The therapeutic efficacy of the lead candidate must be demonstrated in relevant animal models of the target disease.

Formulation Development: An appropriate formulation must be developed to ensure the stability and bioavailability of the drug for clinical administration.

Challenges in pre-clinical studies often include the translation of findings from animal models to humans. texilajournal.com Careful selection of animal models and the use of advanced techniques like genomic research can help to mitigate these challenges. texilajournal.com

Q & A

Q. What synthetic methodologies are commonly employed for 8-fluoro-2H-chromene-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorination of chromene precursors. A common route uses 4-hydroxycoumarin derivatives reacted with fluorinating agents (e.g., DAST or Deoxo-Fluor) in polar aprotic solvents like DMF or THF, under reflux (80–120°C) for 6–12 hours. Base catalysts (e.g., K₂CO₃) enhance nucleophilic substitution. Yields vary from 40–65% depending on solvent purity and temperature control . Table 1 : Comparison of Synthetic Routes

| Precursor | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Hydroxycoumarin | DAST | DMF | 100 | 52 | |

| Chromene-carboxylic acid | Deoxo-Fluor | THF | 80 | 48 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ≈ -120 to -150 ppm for aromatic F).

- ¹H/¹³C NMR : Resolves chromene ring protons (δ 6.5–8.0 ppm) and carboxamide carbonyl (δ ~170 ppm).

- HRMS : Confirms molecular ion [M+H]⁺ (e.g., m/z 236.0521 for C₁₀H₇FNO₃).

- IR : Carboxamide C=O stretch (~1650 cm⁻¹) and aromatic C-F (~1100 cm⁻¹) .

Q. What in vitro assays are used to screen the biological activity of this compound?

- Methodological Answer :

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using non-linear regression.

- Anti-inflammatory : Inhibition of COX-2 enzyme activity measured via ELISA.

- Antimicrobial : Broth microdilution to determine MIC against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, cell line passages) and compound purity (HPLC ≥95%).

- Dose-response validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial tests).

- Structural analogs : Test fluorinated vs. non-fluorinated derivatives to isolate fluorine’s role in activity .

Q. What computational strategies optimize the structure-activity relationship (SAR) of fluorinated chromene carboxamides?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets.

- QSAR modeling : Apply ML algorithms (Random Forest, SVM) to predict bioactivity using descriptors like logP, polar surface area, and H-bond acceptors .

Table 2 : Key SAR Findings

| Substituent Position | Effect on IC₅₀ (EGFR) | Reference |

|---|---|---|

| 8-Fluoro | 2.5-fold reduction vs. non-fluoro | |

| 5-Carboxamide | Hydrogen bonding with Lys721 |

Q. How can multi-step synthesis be optimized for scalability without compromising purity?

- Methodological Answer :

- Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of carboxamide) and improve heat management.

- Catalyst screening : Immobilized Pd catalysts for Suzuki couplings (e.g., attaching aryl groups to chromene core) enhance recyclability.

- In-line analytics : PAT (Process Analytical Technology) tools monitor intermediates via FTIR or Raman spectroscopy .

Data Contradiction Analysis

Q. Why do fluorination yields vary across studies, and how can reproducibility be improved?

- Methodological Answer : Variations arise from moisture sensitivity of fluorinating agents and solvent drying protocols. Best practices:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.